3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline
Description
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline is a synthetic quinoline derivative featuring a benzenesulfonyl group at position 3, a 4-benzylpiperazine substituent at position 4, and a methoxy group at position 6 of the quinoline core. The benzenesulfonyl group enhances solubility and may modulate electronic properties, while the benzylpiperazine moiety introduces conformational flexibility and basicity, traits common in bioactive molecules .
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-33-22-12-13-25-24(18-22)27(26(19-28-25)34(31,32)23-10-6-3-7-11-23)30-16-14-29(15-17-30)20-21-8-4-2-5-9-21/h2-13,18-19H,14-17,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCRHLSPNKLMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is typically introduced through sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine.
Addition of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where 4-benzylpiperazine is reacted with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the benzenesulfonyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced benzenesulfonyl derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the piperazine moiety is particularly interesting for the development of central nervous system (CNS) active drugs.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as a pharmacophore, interacting with active sites of enzymes, while the piperazine moiety can enhance binding affinity to receptors in the CNS. The methoxy group may contribute to the compound’s overall lipophilicity, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Table 1: Comparison of Sulfonyl Group Variants
*Calculated based on ; †Estimated.
- Electron-Withdrawing vs. In contrast, the 3,4-dimethylbenzenesulfonyl variant () increases lipophilicity, which may improve membrane permeability .
- Synthetic Challenges : Low yields (5–22%) for trifluoromethyl and methylbenzenesulfonyl derivatives () suggest steric or electronic hindrance during sulfonylation .
Table 2: Piperazine Substituent Variations
‡Approximate range based on cinnoline derivatives.
Table 3: Core Aromatic System Variations
- Quinoline vs.
- Methoxy Positioning: The 6,7-dimethoxyquinoline variant () has increased hydrogen-bonding capacity relative to the 6-methoxy target compound, which could influence receptor affinity .
Biological Activity
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of central nervous system (CNS) disorders and cancer treatment. This article explores the biological activity of this compound, synthesizing findings from various studies and patent literature.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with a benzenesulfonyl group and a piperazine moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : This can be achieved through the Skraup synthesis, which involves cyclization of aniline derivatives.
- Methoxy Group Introduction : Methylation of the hydroxyl group on the quinoline ring using methyl iodide.
- Sulfonylation : The benzenesulfonyl group is introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Pharmacophore Activity : The benzenesulfonyl group acts as a pharmacophore, interacting with active sites of enzymes.
- CNS Targeting : The piperazine moiety enhances binding affinity to CNS receptors, potentially influencing neurotransmitter pathways.
- Lipophilicity : The methoxy group contributes to the compound’s lipophilicity, affecting its bioavailability and distribution in biological systems .
Anticancer Properties
Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, modifications in quinoline structures have been linked to inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL). The optimization of quinoline derivatives has led to compounds with potent inhibitory effects on BCL6, demonstrating subnanomolar activity in cellular models .
Central Nervous System Effects
The compound's structure suggests potential efficacy in treating CNS disorders. Compounds with similar piperazine structures have shown promise as anxiolytics and antidepressants, suggesting that this compound may also possess similar effects .
Case Studies and Research Findings
- In Vivo Studies : In vivo studies have demonstrated that certain quinoline derivatives can maintain effective plasma concentrations over extended periods, crucial for therapeutic efficacy against tumors .
- Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity, such as the introduction of specific substituents on the quinoline ring which improve potency against cancer cell lines .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
